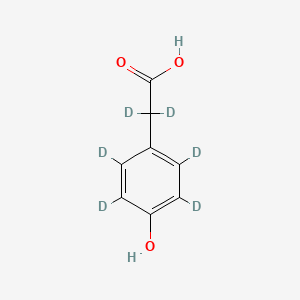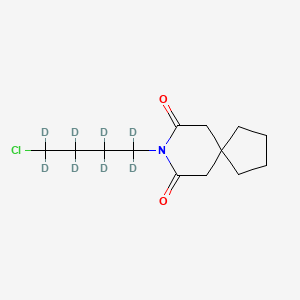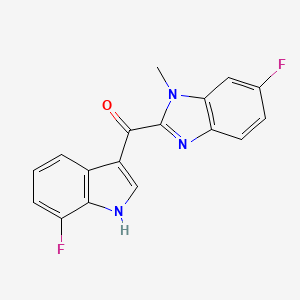
PCSK9 modulator-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PCSK9 modulator-4 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism by regulating the degradation of low-density lipoprotein receptors (LDLRs). This compound has shown significant potential in lowering low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia and related cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PCSK9 modulator-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or coupling reactions.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity towards PCSK9.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficacy of the final product.
化学反应分析
Types of Reactions
PCSK9 modulator-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can enhance or reduce the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with potentially enhanced activity.
科学研究应用
PCSK9 modulator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of PCSK9 inhibitors and to develop new derivatives with improved efficacy.
Biology: Employed in cellular and molecular biology studies to investigate the role of PCSK9 in cholesterol metabolism and its interactions with LDLRs.
Medicine: Explored as a therapeutic agent for the treatment of hyperlipidemia and cardiovascular diseases. .
Industry: Utilized in the development of new lipid-lowering drugs and as a benchmark compound in pharmaceutical research and development.
作用机制
PCSK9 modulator-4 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLRs. This prevents the degradation of LDLRs, allowing them to recycle back to the cell surface and continue clearing LDL-C from the bloodstream. The molecular targets involved include the LDLR and PCSK9 itself, with pathways related to cholesterol metabolism being significantly impacted .
相似化合物的比较
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9 and is used to lower LDL-C levels.
Alirocumab: Another monoclonal antibody targeting PCSK9, with similar applications in hyperlipidemia treatment.
Inclisiran: A small interfering RNA (siRNA) that reduces PCSK9 production, leading to lower LDL-C levels.
Uniqueness
PCSK9 modulator-4 is unique in its small-molecule structure, which differentiates it from the larger monoclonal antibodies and siRNA-based therapies. This small-molecule nature allows for potentially easier administration, better tissue penetration, and different pharmacokinetic properties compared to its larger counterparts .
属性
分子式 |
C17H11F2N3O |
|---|---|
分子量 |
311.28 g/mol |
IUPAC 名称 |
(7-fluoro-1H-indol-3-yl)-(6-fluoro-1-methylbenzimidazol-2-yl)methanone |
InChI |
InChI=1S/C17H11F2N3O/c1-22-14-7-9(18)5-6-13(14)21-17(22)16(23)11-8-20-15-10(11)3-2-4-12(15)19/h2-8,20H,1H3 |
InChI 键 |
QLKHIHJMEWHCQU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)F)N=C1C(=O)C3=CNC4=C3C=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)


![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

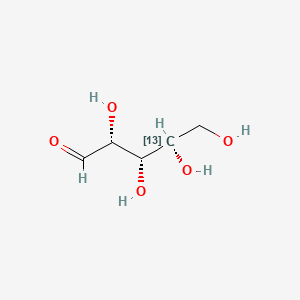



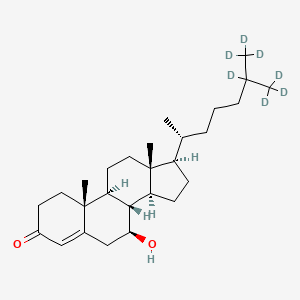
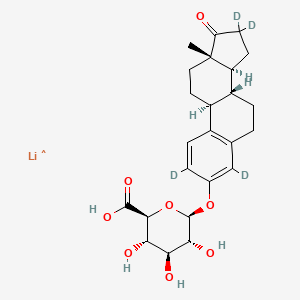
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
